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Executive Summary

Tebipenem pivoxil is a novel, orally bioavailable carbapenem antibiotic. It is a prodrug that is
rapidly converted to its active moiety, tebipenem, which exhibits potent broad-spectrum activity
against a wide range of Gram-positive and Gram-negative bacteria, including many multidrug-
resistant (MDR) strains of Enterobacterales. This technical guide provides a comprehensive
overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of tebipenem pivoxil,
summarizing key data from non-clinical and clinical studies. Detailed experimental protocols for
pivotal assays are provided, and key processes are visualized to offer a thorough
understanding for researchers, scientists, and drug development professionals in the field of
infectious diseases.

Introduction

The rise of antimicrobial resistance, particularly among Gram-negative pathogens, poses a
significant global health threat. Carbapenems are a class of 3-lactam antibiotics with a broad
spectrum of activity, often reserved for treating severe infections caused by MDR bacteria.
However, their use has been limited to intravenous administration, creating a need for effective
oral options to facilitate the transition of care from hospital to home and to treat less severe
infections in the community. Tebipenem pivoxil was developed to address this unmet medical
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need.[1] Marketed in Japan as Orapenem® for pediatric infections since 2009, its
hydrobromide salt, tebipenem pivoxil hydrobromide (TBP-PI-HBr), has been undergoing
extensive clinical development for the treatment of complicated urinary tract infections (cUT]I),
including acute pyelonephritis (AP), in adults.[1][2]

Mechanism of Action

Like other B-lactam antibiotics, tebipenem's mechanism of action involves the inhibition of
bacterial cell wall synthesis.[2][3] Specifically, tebipenem binds to and inactivates penicillin-
binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a
critical component of the bacterial cell wall.[2][3] This disruption of cell wall integrity leads to cell
lysis and bacterial death.[3] A key advantage of carbapenems, including tebipenem, is their
stability against many B-lactamases, including extended-spectrum [3-lactamases (ESBLS),
which are a common cause of resistance to other (3-lactam antibiotics.[3]
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Diagram 1: Mechanism of action of Tebipenem.

Pharmacokinetics

The pharmacokinetic profile of tebipenem has been characterized in several studies involving
healthy adult subjects and specific patient populations.

Absorption and Bioavailability
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Following oral administration, tebipenem pivoxil is rapidly absorbed and hydrolyzed by
esterases in the intestinal mucosa to form the active moiety, tebipenem.[3]

» Single Ascending Dose (SAD) Studies: In healthy adults, single oral doses of tebipenem
pivoxil hydrobromide ranging from 100 mg to 900 mg resulted in a linear and dose-
proportional increase in mean tebipenem plasma concentrations.[4][5]

e Multiple Ascending Dose (MAD) Studies: Following multiple doses of 300 mg or 600 mg
every 8 hours for 14 days, the maximum concentration (Cmax) of tebipenem was reached
within 1.5 hours.[4][5] No significant accumulation was observed with g8h dosing, which is
consistent with its short half-life.[4]

e Food Effect: The administration of tebipenem pivoxil with a high-fat meal has a variable
effect depending on the formulation. For the immediate-release (IR) formulation, food does
not significantly impact the area under the curve (AUC), although it may slightly reduce the
Cmax.[4][6] For some extended-release (ER) formulations, food can increase both Cmax
and AUC.[4]

Distribution

Tebipenem distributes into various tissues, including the lungs. A study in healthy adults who
received 600 mg of tebipenem pivoxil hydrobromide every 8 hours showed that tebipenem
penetrates into the epithelial lining fluid (ELF) and alveolar macrophages (AM).[7]

Metabolism and Excretion

Tebipenem is primarily cleared through renal excretion.[4][8] Approximately 55% to 60% of the
administered dose is recovered in the urine as unchanged tebipenem.[4][5] In a study with
radiolabeled tebipenem pivoxil hydrobromide, the total recovery of radioactivity was
approximately 83.3%, with 38.7% in urine and 44.6% in feces.[9] The main circulating
components in plasma are tebipenem and its inactive ring-opened metabolite.[9]

Pharmacokinetics in Special Populations

e Renal Impairment: The plasma exposure (AUC) of tebipenem increases with the severity of
renal impairment.[10][11] A dose reduction may be necessary for patients with a creatinine
clearance (CLCR) of <50 mL/min and those with end-stage renal disease (ESRD) on
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hemodialysis.[10][11] Hemodialysis can reduce tebipenem plasma exposure by
approximately 40%.[10][11]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters from single and multiple
ascending dose studies in healthy adults.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of Tebipenem (Fasted
State)

Dose (mg) Cmax (pg/mL) Tmax (hr) AUC (pg-himL)  t% (hr)
100 22+0.7 0.5 3.5+0.6 09zx0.1
300 6.7x15 0.5 11.2+1.8 1.0£0.1
600 13.5+3.2 0.75 24.1+45 1.0+0.1
900 18.1+4.1 1.0 35.9+7.3 1.1+£0.1
Data are

presented as
mean * standard
deviation. Tmax
is presented as
the median. Data
sourced from
Eckburg et al.,
2019.[4]

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of Tebipenem
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AUCO0-8h
Dose Day Cmax (pg/mL) Tmax (hr)

(hg-h/imL)
300 mg g8h 1 65+1.4 0.75 10.9+1.9
14 7.8+1.8 0.75 11.0+21
600 mg g8h 1 13.4+3.1 1.0 29.8+6.0
14 151+£35 1.0 27454
Data are

presented as
mean + standard
deviation. Tmax
is presented as
the median. Data
sourced from
Eckburg et al.,
2019.[4]

Table 3: Effect of Food on Tebipenem Pharmacokinetics (300 mg and 600 mg IR formulations)

Dose (mg) State Cmax (pg/mL) AUC (pg-h/imL)
300 Fasted 6.7+15 11.2+1.8

Fed 34+1.1 109+23

600 Fasted 13.5+£3.2 24145

Fed 9.8+2.7 25.3+£5.6

Data are presented as
mean + standard
deviation. Data
sourced from Eckburg
et al., 2019.[4]

Pharmacodynamics
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The pharmacodynamic profile of tebipenem has been evaluated through in-vitro susceptibility
testing and in-vivo infection models.

In-Vitro Activity

Tebipenem demonstrates potent in-vitro activity against a broad range of bacterial pathogens.

» Enterobacterales: Tebipenem is highly active against Escherichia coli, Klebsiella
pneumoniae, and Proteus mirabilis, including strains that produce ESBLs.[12][13][14] The
MIC90 for Enterobacterales is generally <0.06 pg/mL.[13][14]

o Other Pathogens: Tebipenem also shows activity against Gram-positive organisms such as
Streptococcus pneumoniae and Staphylococcus aureus, as well as some anaerobic
bacteria.[7][12][15]

» Post-Antibiotic Effect (PAE): Tebipenem exhibits a post-antibiotic effect, meaning its
suppressive effect on bacterial growth persists even after the drug concentration falls below
the minimum inhibitory concentration (MIC).[12]

Table 4: In-Vitro Activity of Tebipenem Against Key Pathogens

Organism (Number of

isolates) MIC50 (pg/mL) MIC90 (pg/mL)
Escherichia coli <0.03 0.06

Klebsiella pneumoniae 0.03 0.06

Proteus mirabilis <0.03 0.12
Enterobacterales (overall) <0.03 0.06
Streptococcus pneumoniae <0.008 0.12
Haemophilus influenzae 0.12 0.5

Data compiled from multiple
sources.[7][12][13][14][16]

In-Vivo Pharmacodynamics and PK/PD Targets
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In-vivo studies, primarily using the neutropenic murine thigh infection model, have been crucial
in defining the PK/PD index that best correlates with tebipenem'’s efficacy.

o PK/PD Index: Tebipenem exhibits time-dependent killing, and the free drug area under the
concentration-time curve to MIC ratio (FAUC/MIC) is the PK/PD index that best predicts its
efficacy.[17][18]

o PK/PD Target for Efficacy: A target of fAUC/MIC of approximately 23 has been associated
with bacterial stasis (no change in bacterial count) in the neutropenic murine thigh infection
model.[17] For a more robust effect, such as a 1-log10 reduction in bacterial density, a higher
fAUC/MIC is required.

e Suppression of Resistance: Studies using the hollow-fiber infection model have shown that
progressively more fractionated dosing regimens can suppress the emergence of resistance.
[13][17] An fAUC/MIC value of 34.58 to 51.87 was associated with logarithmic killing and
suppression of resistance.[17]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the
evaluation of tebipenem pivoxil.

Broth Microdilution for Minimum Inhibitory
Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that
prevents the visible growth of a microorganism.
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Prepare Bacterial Inoculum Prepare Serial Dilutions of Tebipenem
(Standardized to 0.5 McFarland) in Microtiter Plate
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:

Incubate at 35°C for 16-20 hours
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Click to download full resolution via product page
Diagram 2: Broth microdilution workflow for MIC determination.

Protocol: The broth microdilution method is performed according to the guidelines of the
Clinical and Laboratory Standards Institute (CLSI). A standardized inoculum of the test
organism is prepared and added to the wells of a microtiter plate containing serial two-fold
dilutions of tebipenem in cation-adjusted Mueller-Hinton broth. The plates are incubated at
35°C for 16-20 hours, and the MIC is determined as the lowest concentration of the antibiotic

that completely inhibits visible growth of the organism.

© 2025 BenchChem. All rights reserved. 8/14 Tech Support


https://www.benchchem.com/product/b1682725?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Neutropenic Murine Thigh Infection Model

This in-vivo model is used to evaluate the efficacy of antimicrobial agents and to determine the
PK/PD index that correlates with their activity.
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Diagram 3: Workflow for the neutropenic murine thigh infection model.

Protocol: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
Thigh muscles are then infected with a standardized inoculum of the test organism. Tebipenem
pivoxil is administered orally at various doses and dosing intervals. At predetermined time
points, mice are euthanized, and the thigh muscles are excised, homogenized, and plated to
determine the number of colony-forming units (CFU) per gram of tissue. This allows for the
assessment of the drug's effect on bacterial growth.

Hollow-Fiber Infection Model

This in-vitro model simulates human pharmacokinetics and is used to study the time course of
antimicrobial activity and the emergence of resistance.
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Diagram 4: Workflow for the hollow-fiber infection model.

Protocol: A hollow-fiber cartridge, which contains semi-permeable fibers, is inoculated with a
high concentration of the test organism. A computer-controlled pump system is used to infuse
and clear tebipenem from the central reservoir, simulating the pharmacokinetic profile observed
in humans. Samples are collected from the cartridge over several days to determine the total
and resistant bacterial populations, allowing for a detailed assessment of the drug's bactericidal
activity and its potential to suppress the emergence of resistance.
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Phase 3 Clinical Trial (ADAPT-PO)

The ADAPT-PO trial was a pivotal Phase 3, randomized, double-blind study to assess the
efficacy and safety of oral tebipenem pivoxil hydrobromide compared to intravenous
ertapenem in patients with cUTI or AP.[19][20]

Protocol: Hospitalized adult patients with cUTI or AP were randomized to receive either oral
tebipenem pivoxil hydrobromide (600 mg every 8 hours) or intravenous ertapenem (1 g every
24 hours) for 7 to 10 days.[15] The primary endpoint was the overall response (a combination
of clinical cure and microbiological eradication) at the test-of-cure visit.[15]

Conclusion

Tebipenem pivoxil represents a significant advancement in the field of antibacterial therapy,
offering a much-needed oral treatment option for infections caused by multidrug-resistant
Gram-negative bacteria. Its pharmacokinetic profile is characterized by rapid absorption, dose-
proportional exposure, and primary renal elimination. The pharmacodynamics of tebipenem are
well-defined, with the fAUC/MIC ratio being the key driver of efficacy. The data summarized in
this technical guide provide a robust foundation for understanding the clinical potential of this
novel oral carbapenem and for guiding its appropriate use in the face of evolving antimicrobial
resistance. Further research will continue to refine its role in the management of infectious
diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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